molecular formula C13H12ClNO2 B1520116 [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol CAS No. 1192263-77-6

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

Cat. No. B1520116
M. Wt: 249.69 g/mol
InChI Key: NFQCWYRJDVHJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol” is a chemical compound with the molecular formula C13H12ClNO2 . It is used in proteomics research . The compound has a molecular weight of 249.7 g/mol .


Molecular Structure Analysis

The InChI code for “[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol” is 1S/C13H11ClINO2/c14-13-12(11(15)6-10(7-17)16-13)18-8-9-4-2-1-3-5-9/h1-6,17H,7-8H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol” has a molecular weight of 249.7 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed novel synthesis methods for derivatives that involve reactions of specific chemical groups, leading to the formation of compounds with potential applications in materials science and catalysis. For example, the synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives demonstrates the versatility of enamine alkylation and dehydrating condensation reactions, with implications for the development of aromatic molecules with a diatropic pi-system (Mitsumoto & Nitta, 2004).

Catalytic Applications

Some compounds synthesized from related chemical reactions have shown promise in catalytic applications, such as the oxidation of benzylamines and alcohols under specific conditions, highlighting their potential in autocycling oxidation processes (Mitsumoto & Nitta, 2004). This area of research could lead to more efficient industrial processes involving the selective transformation of organic compounds.

Material Science and Coordination Chemistry

Research into the synthesis and characterization of nickel(II) complexes chelated by specific ligands has revealed insights into their structural properties and reactivity, offering potential applications in ethylene oligomerization and the development of novel materials with unique electronic properties (Gao et al., 2008). These findings contribute to the understanding of metal-organic frameworks and their potential uses in catalysis and material science.

Antimicrobial Studies

New pyridine derivatives synthesized from related compounds have been evaluated for their antimicrobial activity, providing a foundation for the development of novel antimicrobial agents (Patel, Agravat, & Shaikh, 2011). This research is crucial for addressing the growing concern of antibiotic resistance and the need for new antimicrobial compounds.

Corrosion Inhibition

Studies on triazole derivatives, including compounds similar to "[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol," have investigated their effectiveness as corrosion inhibitors for mild steel in acidic media, indicating their potential for protecting industrial materials against corrosion (Ma et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, Benzyl alcohol, indicates that it is harmful if swallowed or inhaled and causes serious eye irritation . It’s important to handle all chemical compounds with care and use appropriate safety measures.

properties

IUPAC Name

(6-chloro-5-phenylmethoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-13-12(7-6-11(8-16)15-13)17-9-10-4-2-1-3-5-10/h1-7,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQCWYRJDVHJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol
Reactant of Route 2
Reactant of Route 2
[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol
Reactant of Route 3
[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol
Reactant of Route 4
Reactant of Route 4
[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol
Reactant of Route 5
Reactant of Route 5
[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol
Reactant of Route 6
Reactant of Route 6
[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.